molecular formula C12H21N3O B1286785 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine CAS No. 1016523-20-8

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1286785
CAS No.: 1016523-20-8
M. Wt: 223.31 g/mol
InChI Key: PFDHQDQYXGVUEM-UHFFFAOYSA-N
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Description

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butylcyclohexyl group attached to the oxadiazole ring, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The choice of reagents and conditions can vary depending on the desired scale of production and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Medicine: Research into its potential therapeutic applications, including its use as a drug candidate, is ongoing.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes, receptors, or other biomolecules, leading to a range of biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4′-Butylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
  • 4′-Pentylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
  • 3-(4-Butylcyclohexyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, such as the butylcyclohexyl group and the oxadiazole ring. These features impart distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDHQDQYXGVUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602611
Record name 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016523-20-8
Record name 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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